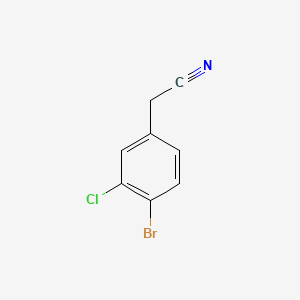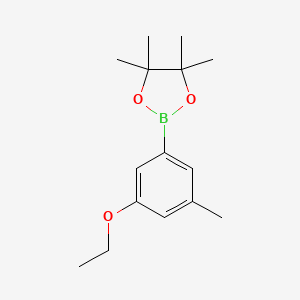
2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is not provided in the available resources .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Reagenz für die organische Synthese
Diese Verbindung wird häufig als Reagenz in der organischen Synthese verwendet. Seine Boronsäureestergruppe spielt eine wichtige Rolle bei Suzuki-Kupplungsreaktionen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen bei der Synthese komplexer organischer Moleküle entscheidend sind .
Katalysator in chemischen Reaktionen
Boronsäuren und -ester dienen als Katalysatoren in verschiedenen chemischen Reaktionen. Sie ermöglichen Transformationen, die in der pharmazeutischen und materialwissenschaftlichen Forschung von entscheidender Bedeutung sind .
Arzneimittel-Abgabesysteme
Die Boronsäureester-Funktionalität der Verbindung ermöglicht ihre Verwendung in Arzneimittel-Abgabesystemen. So kann es beispielsweise modifiziert werden, um Nanopartikel für die gezielte Arzneimittelverabreichung zu erzeugen, wodurch die Wirksamkeit therapeutischer Mittel verbessert und Nebenwirkungen reduziert werden .
Sensorik und Detektion
Boronsäuren sind wertvoll bei der Entwicklung von Sensoren und Detektionsmethoden, da sie aufgrund ihrer Fähigkeit, Komplexe mit einer Vielzahl von Analyten wie Zuckern und Anionen zu bilden, Anwendung finden. Dies macht sie nützlich für die Umweltüberwachung und medizinische Diagnostik .
Molekularerkennung
Die Boronsäureeinheit ist bekannt für ihre Fähigkeit, Diole und Saccharide zu erkennen und zu binden, was sie in chemischen Sensoren zur Detektion von Mono- und Polysacchariden nützlich macht, die in biologischen Systemen wichtig sind .
Bioaktive Verbindungen
Boronsäuren wurden auf ihre Bioaktivität untersucht, einschließlich ihrer Verwendung als antibakterielle, antimykotische und Antikrebsmittel. Die strukturellen Merkmale der Verbindung können zur Entwicklung neuer Therapeutika genutzt werden .
Wirkmechanismus
2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is believed to act as an electron donor in catalytic reactions. The boron atom in the compound is thought to act as a Lewis acid, accepting electrons from the substrate and facilitating the reaction. In drug delivery, 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is believed to act as a prodrug, releasing the active drug when it is cleaved by enzymes in the body.
Biochemical and Physiological Effects
2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been shown to reduce inflammation and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments is its high reactivity and selectivity. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments. It is sensitive to moisture and light and can degrade over time, so it must be stored and handled carefully.
Zukünftige Richtungen
The potential future directions of 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include further studies into its use as an antioxidant and anti-inflammatory agent, as well as its potential applications in drug delivery. It could also be studied for its potential applications in the synthesis of complex molecules and materials. Additionally, 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be studied for its potential applications in the development of new catalysts and catalytic processes. Finally, further research could be done to explore the potential of 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a therapeutic agent for the treatment of various diseases and conditions.
Synthesemethoden
2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized by the reaction of ethyl 3-ethoxy-5-methylphenylboronate with tetramethyl-1,3,2-dioxaborolane in the presence of a base such as triethylamine. The reaction yields a 95% yield of the desired product. The reaction is shown below:
Reaction:
Ethyl 3-ethoxy-5-methylphenylboronate + Tetramethyl-1,3,2-dioxaborolane → 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Eigenschaften
IUPAC Name |
2-(3-ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-7-17-13-9-11(2)8-12(10-13)16-18-14(3,4)15(5,6)19-16/h8-10H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCLFQLYUBDJKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675285 | |
| Record name | 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218789-71-9 | |
| Record name | 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Ethoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



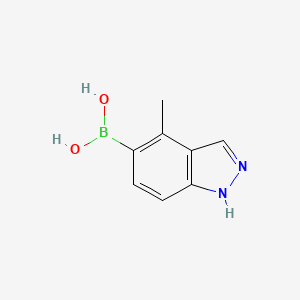

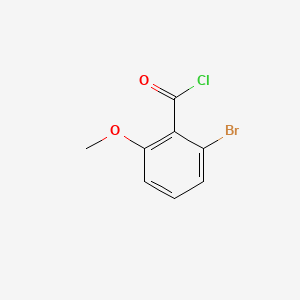

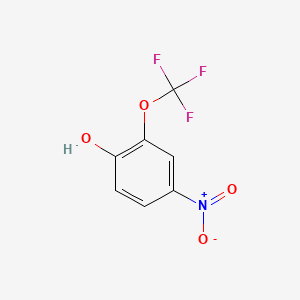



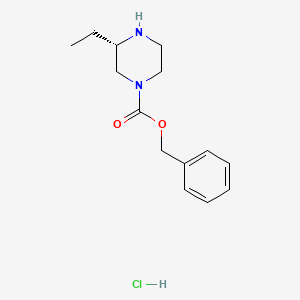
![1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B572251.png)

